

3-Aminocarbonylphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Aminocarbonylphenylboronic acid

Cat. No.: B1333871

[Get Quote](#)

An In-depth Technical Guide to **3-Aminocarbonylphenylboronic Acid**: Properties, Reactivity, and Applications

Introduction

3-Aminocarbonylphenylboronic acid, also known as 3-carbamoylphenylboronic acid, is a bifunctional organic compound that has emerged as a cornerstone building block in modern synthetic chemistry and drug discovery. As a member of the arylboronic acid family, it possesses the unique reactivity of the boronic acid moiety, most notably in palladium-catalyzed cross-coupling reactions. The presence of the aminocarbonyl (carboxamide) group at the meta-position imparts distinct electronic properties and provides a crucial handle for hydrogen bonding and further functionalization. This combination makes it an exceptionally valuable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmacologically active agents and advanced materials.

This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, providing field-proven insights into its application, handling, and synthetic utility.

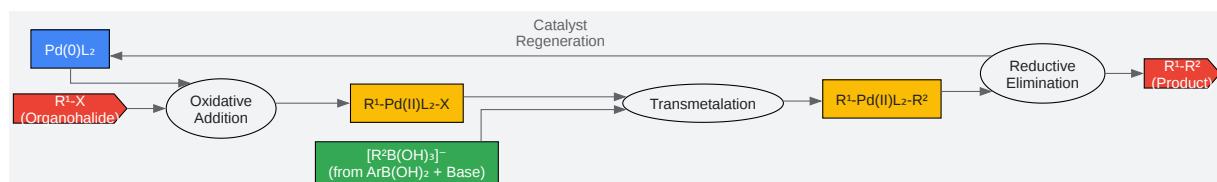
Physicochemical Properties and Structural Analysis

The utility of **3-Aminocarbonylphenylboronic acid** is fundamentally derived from its unique molecular structure. The molecule consists of a central benzene ring substituted with a boronic acid group (-B(OH)₂) and an aminocarbonyl group (-CONH₂). The boronic acid is an electron-withdrawing group, while the aminocarbonyl group is a meta-directing deactivator, influencing the molecule's reactivity in electrophilic aromatic substitution, though its primary utility lies in cross-coupling reactions.

The presence of both hydroxyl and amine functionalities allows the molecule to act as both a hydrogen bond donor and acceptor, a critical feature for its application in medicinal chemistry for molecular recognition at enzyme active sites. Its solid-state nature and moderate solubility in polar organic solvents are consistent with its polar functional groups.

Table 1: Key Physicochemical Properties

Property	Value
CAS Number	85107-55-7
Molecular Formula	C ₇ H ₈ BNO ₃
Molecular Weight	164.95 g/mol
Appearance	White to off-white crystalline powder
Melting Point	285-290 °C (decomposes)


| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. |

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

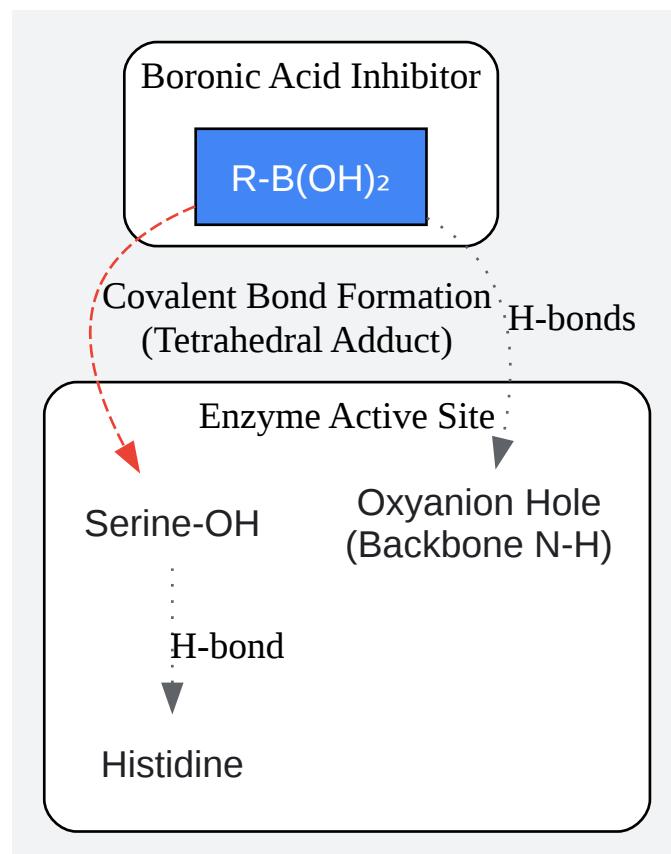
The paramount reaction involving **3-Aminocarbonylphenylboronic acid** is the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning method for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Causality in the Catalytic Cycle:

- **Stability and Tolerance:** Arylboronic acids like this one are favored due to their stability to air and moisture, unlike many other organometallic reagents. The aminocarbonyl group is well-tolerated under typical Suzuki conditions, making it a reliable building block without the need for protecting groups.
- **Role of the Base:** The base (e.g., K_2CO_3 , Cs_2CO_3) is not merely a spectator. It is crucial for the activation of the boronic acid through the formation of a more nucleophilic boronate species ($RB(OH)_3^-$), which facilitates the key transmetalation step with the palladium center.
- **The Palladium Catalyst:** A $Pd(0)$ species, often generated *in situ* from a $Pd(II)$ precatalyst, initiates the cycle. The choice of ligands on the palladium center is critical for stabilizing the catalyst and modulating its reactivity to achieve high yields.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.


Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in **3-Aminocarbonylphenylboronic acid** make it a "privileged scaffold" in medicinal chemistry.

Serine Protease Inhibitors

The boronic acid group is a bioisostere of the tetrahedral intermediate formed during peptide bond hydrolysis by serine proteases. It can form a reversible, covalent bond with the catalytic

serine residue (Ser-195 in chymotrypsin) in the enzyme's active site. This potent interaction makes boronic acid-containing molecules effective enzyme inhibitors. The aminocarbonylphenyl group serves as a rigid scaffold to which other functionalities can be attached to achieve specificity and additional binding interactions within the enzyme's sub-pockets.

[Click to download full resolution via product page](#)

Caption: Boronic acid inhibitor forming a covalent adduct with a serine residue.

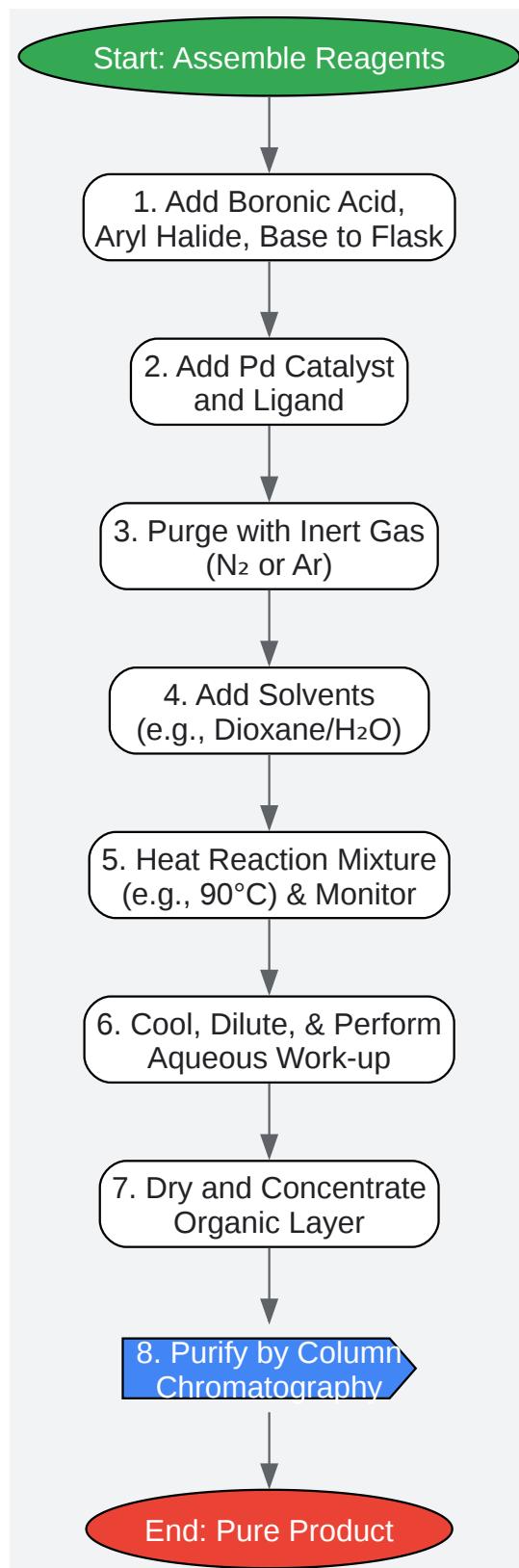
Building Block for Bioactive Molecules

Beyond direct inhibition, its primary role is as a versatile reactant. Through Suzuki coupling, the 3-aminocarbonylphenyl moiety can be incorporated into larger, more complex molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. The carboxamide group is particularly useful for establishing key hydrogen bond interactions with protein backbones or side chains, anchoring the molecule in the desired binding orientation.

Experimental Protocol: A General Suzuki-Miyaura Coupling Workflow

This protocol describes a representative cross-coupling reaction between **3-Aminocarbonylphenylboronic acid** and a generic aryl bromide.

Self-Validation and Causality: This protocol is designed as a self-validating system. The inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) catalyst. The choice of a carbonate base is a balance between sufficient basicity to form the boronate and minimizing side reactions. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.


Materials and Reagents:

- **3-Aminocarbonylphenylboronic acid** (1.0 eq)
- Aryl Bromide (1.1 eq)
- Palladium(II) Acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%) or other suitable phosphine ligand
- Potassium Carbonate (K_2CO_3 , 3.0 eq)
- 1,4-Dioxane
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

- **Vessel Preparation:** To a dry round-bottom flask equipped with a magnetic stir bar, add **3-Aminocarbonylphenylboronic acid** (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).

- Catalyst Addition: In a separate vial, pre-mix the Palladium(II) Acetate (2 mol%) and the phosphine ligand (8 mol%). Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing can aid in the formation of the active catalytic species.
- Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to remove oxygen which can deactivate the Pd(0) catalyst.
- Solvent Addition: Add 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to ensure all reagents are well-suspended.
- Heating and Reaction: Lower the flask into a pre-heated oil bath (typically 80-100 °C). Allow the reaction to stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
- Extraction: Wash the organic layer sequentially with water and brine. Rationale: This removes inorganic salts and residual water.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl compound.

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for a Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of **3-Aminocarbonylphenylboronic acid** is essential for ensuring safety and maintaining the integrity of the compound.

- Hazard Identification: The compound is generally considered an irritant. It may cause skin, eye, and respiratory tract irritation. Ingestion may be harmful.
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Storage: **3-Aminocarbonylphenylboronic acid** should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Over time, boronic acids can undergo dehydration to form cyclic boroxine trimers. While this process is often reversible upon exposure to water during reaction work-up, storing the compound under inert gas (Nitrogen or Argon) is best practice to ensure long-term purity and reactivity.

Conclusion

3-Aminocarbonylphenylboronic acid is more than just a chemical reagent; it is a versatile and enabling tool in the hands of synthetic and medicinal chemists. Its robust stability, predictable reactivity in Suzuki-Miyaura coupling, and the strategic placement of its carboxamide group provide a reliable platform for the efficient construction of complex molecules. From serving as a covalent warhead in enzyme inhibitors to acting as a foundational piece in the assembly of novel therapeutics, its importance in the landscape of modern drug discovery and materials science is well-established and continues to grow. A thorough understanding of its properties and reactivity is paramount for any researcher seeking to leverage its full potential.

- To cite this document: BenchChem. [3-Aminocarbonylphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1333871#3-aminocarbonylphenylboronic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com